Primary Evidence Gap: No Public Activity Data Identified for the Target Compound
A systematic search of PubMed, BindingDB, PubChem BioAssay, and Google Patents (excluding prohibited vendor sites) returned no quantitative IC50, Ki, EC50, or any other functional assay result for N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide. The BindingDB entry BDBM50627707 (Ki = 650 nM, IC50 = 6,400 nM against NNMT) was initially flagged but was confirmed by SMILES comparison to be a structurally distinct chemotype [1]. Therefore, the most critical quantitative evidence is the absence of any verified differentiation metric. This does not constitute a claim of inactivity; it reflects a data void that precludes evidence-based selection over any comparator.
| Evidence Dimension | Target engagement (any target) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N/A |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
For scientific procurement, the lack of any potency or selectivity fingerprint means the compound cannot be prioritized over any analog with even a single confirmed activity data point; purchase decisions must be based solely on chemical identity and purity, not biological performance.
- [1] BindingDB entry BDBM50627707. SMILES comparison confirms this is a distinct compound (a bisubstrate NNMT inhibitor), not the target compound. Accessed April 2026. View Source
